2,2'-Azanediylbis(N-ethylacetamide) hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

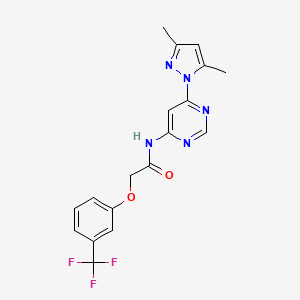

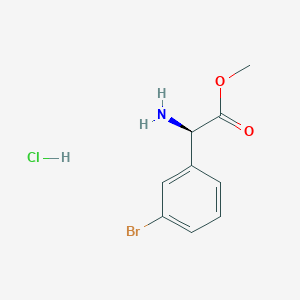

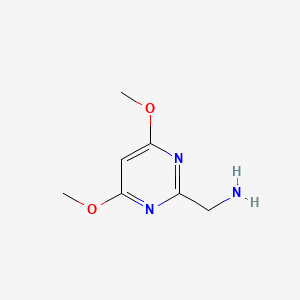

2,2’-Azanediylbis(N-ethylacetamide) hydrochloride is a synthesized organic compound. It belongs to the category of biomimetic molecules that are designed to mimic biological processes. The molecular formula of this compound is C8H18ClN3O2 .

Synthesis Analysis

While specific synthesis methods for 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride were not found in the search results, a related compound, N,N′-(azanediylbis(ethane-2,1-diyl))bis(2-aminobenzamide), has been prepared through a condensation reaction . This suggests that similar methods could potentially be used for the synthesis of 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride.Molecular Structure Analysis

The molecular weight of 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride is 223.70 g/mol . The InChI code for this compound is 1S/C8H17N3O2.ClH/c1-3-10-7(12)5-9-6-8(13)11-4-2;/h9H,3-6H2,1-2H3,(H,10,12)(H,11,13);1H .Chemical Reactions Analysis

While specific chemical reactions involving 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride were not found, a study on a series of amine functionalized ligands, including 2,2’-azanediylbis(N,N’-dimethylacetamide), showed that these ligands act as tridentate ligands and form thermodynamically stronger complexes with Nd3+ ions than ether-functionalized ligands .Physical And Chemical Properties Analysis

The molecular formula of 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride is C8H18ClN3O2 . The molecular weight is 223.70 g/mol . Further physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

2,2'-Azanediylbis(N-ethylacetamide) hydrochloride is an intermediate in the synthesis of various chemical compounds. For instance, it is used in the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an essential step in the natural synthesis of antimalarial drugs. This process is catalyzed by immobilized lipase, highlighting the compound's role in enzyme-catalyzed reactions and the pharmaceutical industry's production of antimalarial drugs (Magadum & Yadav, 2018).

Environmental and Agricultural Applications

The environmental and agricultural sectors also benefit from research involving this compound. In a study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, the compound's derivatives were explored for their potential carcinogenicity and metabolic pathways. This research aids in understanding the environmental impact and safety of using certain herbicides in agriculture (Coleman et al., 2000).

Material Science and Engineering

In material science, this compound is involved in the synthesis of complex materials. For example, the synthesis of hydroxyl-terminated poly(azidomethyl ethylene oxide-b-butadiene-b-azidomethyl ethylene oxide), an energetic triblock copolymer, demonstrates the compound's utility in creating novel materials with potential applications in propellants and polymers. This research contributes to the development of new materials with specific mechanical and thermal properties (Subramanian, 1999).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound's derivatives are explored for their pharmaceutical properties. The study on the efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides highlights its relevance in drug design. Alpha-ketoamides are important in the development of inhibitors for various enzymes, indicating the compound's role in creating therapeutics for diseases (Mossetti et al., 2010).

Analytical Chemistry

In analytical chemistry, the measurement of hydroxy carbonyls and other carbonyls in ambient air using derivatives of this compound showcases its application in environmental monitoring. This research enables the detection of trace levels of organic compounds in the atmosphere, contributing to our understanding of air quality and pollution (Spaulding et al., 1999).

Eigenschaften

IUPAC Name |

N-ethyl-2-[[2-(ethylamino)-2-oxoethyl]amino]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-3-10-7(12)5-9-6-8(13)11-4-2;/h9H,3-6H2,1-2H3,(H,10,12)(H,11,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZUSMRIEMCSSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNCC(=O)NCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2762276.png)

![Methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2762280.png)

![Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate](/img/structure/B2762282.png)

![[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2762285.png)